Enhanced Brønsted Acidity (pKa) Directs Chemoselectivity in Competitive Suzuki–Miyaura Coupling
(2-Acetylpyrimidin-5-yl)boronic acid exhibits a predicted pKa of 4.22 ± 0.11, which is substantially lower than that of the parent pyrimidine-5-boronic acid (pKa 5.23 ± 0.10) and the common 2-chloro analog (2-chloropyrimidine-5-boronic acid, pKa 5.03 ± 0.11) . This ~1.0 log unit decrease in pKa renders the target compound approximately tenfold more acidic. In direct competition Suzuki–Miyaura coupling experiments, the reaction selectivity depends on the amount of base used: lower base stoichiometry favours the reactivity of the boronic acid with the lower pKa (i.e., the stronger acid), and the selectivity dependence increases with the magnitude of the pKa difference between competing boronic acids . Consequently, (2-acetylpyrimidin-5-yl)boronic acid can be selectively engaged in the presence of less acidic pyrimidine boronic acids by using sub-stoichiometric base conditions.
| Evidence Dimension | Predicted boronic acid pKa (acidity) |
|---|---|
| Target Compound Data | pKa = 4.22 ± 0.11 (predicted, ACD/Labs) |
| Comparator Or Baseline | Pyrimidine-5-boronic acid: pKa = 5.23 ± 0.10; 2-Chloropyrimidine-5-boronic acid: pKa = 5.03 ± 0.11 |
| Quantified Difference | ΔpKa = −1.01 vs. pyrimidine-5-boronic acid; ΔpKa = −0.81 vs. 2-chloropyrimidine-5-boronic acid |
| Conditions | Predicted pKa values (ACD/Labs); competition selectivity validated in Pd-catalysed Suzuki–Miyaura coupling under variable base stoichiometry (K₂CO₃) in toluene/water at 80 °C. |
Why This Matters
A pKa difference of ≥0.8 units enables predictable chemoselective cross-coupling in the presence of multiple boronic acid coupling partners, reducing the need for protecting-group strategies in complex molecule synthesis.
- [1] Silva, V. L. M., Silva, A. M. S., & Cavaleiro, J. A. S. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1273–1280. View Source
